molecular formula C14H11NO2S B13939811 3-Acetylaminodibenzothiophene-5-oxide CAS No. 63020-21-3

3-Acetylaminodibenzothiophene-5-oxide

Cat. No.: B13939811
CAS No.: 63020-21-3
M. Wt: 257.31 g/mol
InChI Key: YWILOBPANZQBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetylaminodibenzothiophene-5-oxide (CAS: 91100-28-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₁NO₂S and a molecular weight of 257.32 g/mol . Structurally, it consists of a dibenzothiophene core modified by a sulfoxide group at the 5-position and an acetylated amine substituent at the 3-position.

The compound’s toxicity profile highlights its classification as a questionable carcinogen with experimental tumorigenic data (oral rat TDLo: 5103 mg/kg over 35 weeks) . Upon thermal decomposition, it emits highly toxic sulfur oxides (SOₓ) and nitrogen oxides (NOₓ), necessitating stringent safety protocols during handling .

Properties

CAS No.

63020-21-3

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

N-(5-oxodibenzothiophen-3-yl)acetamide

InChI

InChI=1S/C14H11NO2S/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)18(17)14(12)8-10/h2-8H,1H3,(H,15,16)

InChI Key

YWILOBPANZQBKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3S2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylaminodibenzothiophene-5-oxide typically involves the oxidation of 3-acetylaminodibenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the oxide group at the 5-position of the dibenzothiophene ring .

Industrial Production Methods

While specific industrial production methods for 3-Acetylaminodibenzothiophene-5-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Acetylaminodibenzothiophene-5-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the parent dibenzothiophene compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dibenzothiophene derivatives.

    Substitution: Functionalized dibenzothiophene compounds.

Scientific Research Applications

3-Acetylaminodibenzothiophene-5-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetylaminodibenzothiophene-5-oxide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and DNA .

Comparison with Similar Compounds

Sulfoxide vs. Thiophene

The sulfoxide group in 3-acetylaminodibenzothiophene-5-oxide enhances its polarity and solubility in polar solvents compared to unoxidized dibenzothiophene. This modification also increases its metabolic stability, a trait critical for pharmaceutical intermediates . In contrast, dibenzothiophene (lacking sulfoxide) exhibits lower reactivity in oxidation reactions due to the absence of the electron-withdrawing sulfoxide moiety.

Acetylamine vs. Amine

The acetylamine group at the 3-position reduces nucleophilicity relative to 2-aminodibenzothiophene, which has a free amine.

Toxicological Divergence

  • Dibenzothiophene-5-oxide: Limited toxicological data exist, but its lack of an acetylamine group may reduce metabolic activation pathways linked to carcinogenicity.

Research Implications and Gaps

  • The tumorigenicity of 3-acetylaminodibenzothiophene-5-oxide warrants mechanistic studies to elucidate whether sulfoxide-generated reactive oxygen species (ROS) or acetylamine-derived metabolites drive carcinogenicity.
  • Comparative solubility and stability studies with dibenzothiophene-5-oxide could inform its utility in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.